molecular formula C11H9BrO3 B13251061 methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13251061
M. Wt: 269.09 g/mol
InChI Key: HQVLQXSFYKRSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom, a carbonyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of indene derivatives followed by esterification. One common method includes the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: Products include alcohol derivatives.

    Oxidation: Products include carboxylic acids and other oxidized forms.

Scientific Research Applications

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a malononitrile group, offering different chemical properties and uses.

    Indole Derivatives: Share the indene backbone but have different substituents, leading to varied biological activities and applications.

Uniqueness

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and material science applications.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(9)13/h2-3,5,9H,4H2,1H3

InChI Key

HQVLQXSFYKRSER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.